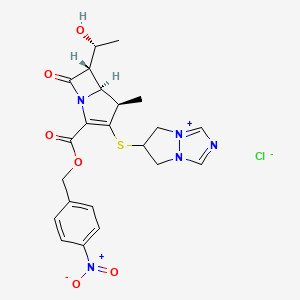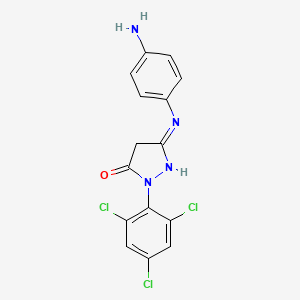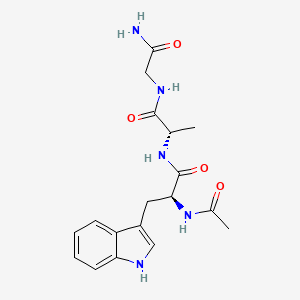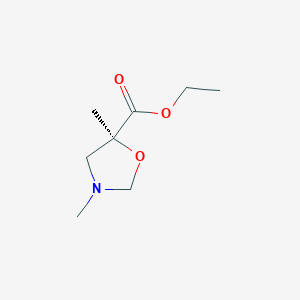
Protected Biapenem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protected Biapenem is a derivative of Biapenem, a carbapenem antibiotic widely used in Asia for treating infections caused by susceptible bacteria . It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The “protected” form of Biapenem refers to its chemically modified version to enhance stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Protected Biapenem involves multiple steps, starting from the core structure of Biapenem. The process typically includes the protection of functional groups to prevent unwanted reactions during the synthesis. Common protecting groups used include silyl ethers and acetals. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification . The production also includes stringent quality control measures to ensure the compound’s efficacy and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Protected Biapenem undergoes various chemical reactions, including:
Oxidation: Involves the conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .
Applications De Recherche Scientifique
Protected Biapenem has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbapenem antibiotics’ reactivity and stability.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored for its potential in treating multi-drug resistant bacterial infections.
Mécanisme D'action
Protected Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . The compound’s stability and efficacy are enhanced by its protected form, which prevents degradation by bacterial enzymes.
Comparaison Avec Des Composés Similaires
Imipenem: Another carbapenem antibiotic, but less stable to renal dehydropeptidase-I.
Meropenem: Similar spectrum of activity but different pharmacokinetic properties.
Panipenem: Requires co-administration with a dehydropeptidase inhibitor.
Uniqueness: Protected Biapenem is unique due to its enhanced stability and efficacy compared to other carbapenems. Its protected form allows it to resist degradation by bacterial enzymes, making it a potent option for treating resistant bacterial infections .
Propriétés
Formule moléculaire |
C22H24ClN5O6S |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1 |
Clé InChI |
UQQRIMQMDCYVMZ-PVKSKXJJSA-M |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-] |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)







![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
